![molecular formula C16H13FN4O4 B15226690 methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)
methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a pyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the pyridazine core. The final step involves esterification to form the methyl ester.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Fluorophenyl Group Introduction: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Pyridazine Core Formation: The pyridazine core can be synthesized by the condensation of a hydrazine derivative with a dicarbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)-3-(1H-pyrazol-1-yl)propan-1-one: This compound features a similar pyrazole ring and fluorophenyl group but lacks the pyridazine core.
5-Methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: This compound contains the pyridazine core and methoxy group but lacks the pyrazole ring and fluorophenyl group.
Uniqueness
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate is unique due to its combination of a pyrazole ring, a fluorophenyl group, and a pyridazine core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
特性
分子式 |
C16H13FN4O4 |
|---|---|
分子量 |
344.30 g/mol |
IUPAC名 |
methyl 1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C16H13FN4O4/c1-24-13-9-21(19-14(15(13)22)16(23)25-2)12-5-4-10(8-11(12)17)20-7-3-6-18-20/h3-9H,1-2H3 |
InChIキー |
XOBLHNAFCCPESZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CN(N=C(C1=O)C(=O)OC)C2=C(C=C(C=C2)N3C=CC=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


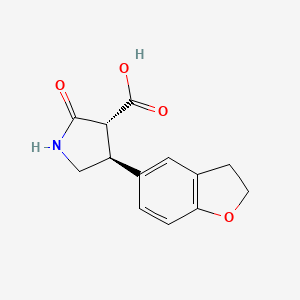
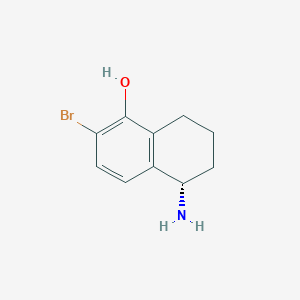
![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
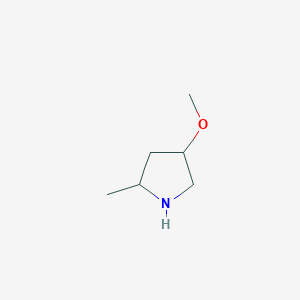
![5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)
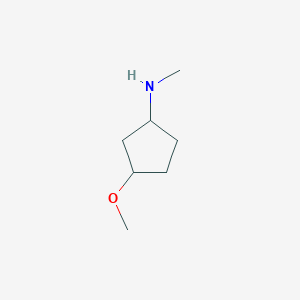
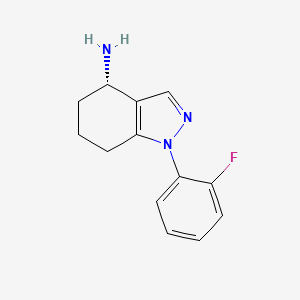
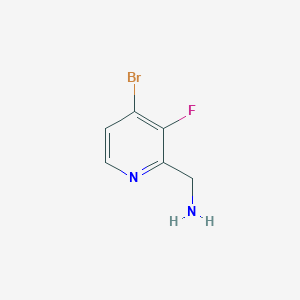
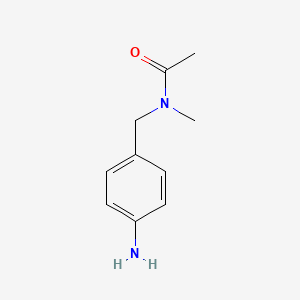



![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
